

Fluorescent Red 610: A Technical Guide to its Spectral Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fluorescent Red 610**, a vibrant red fluorescent dye, and its spectral equivalents. This document details its core excitation and emission spectra, outlines key experimental protocols, and illustrates its application in visualizing cellular pathways, making it an essential resource for researchers in cell biology, immunology, and drug discovery.

Core Spectral and Physicochemical Properties

Fluorescent Red 610 is a designation for a family of red fluorescent dyes characterized by an emission maximum around 610 nm. Several commercial dyes with highly similar spectral properties are available, including CAL Fluor Red 610, LiFluor™ 610 Red, Texas Red®, and Alexa Fluor® 594. These dyes are frequently used as alternatives for one another in various fluorescence-based applications.[1][2][3] The choice of a specific dye may depend on factors such as brightness, photostability, quantum yield, and the specific conjugation chemistry required for the application.[4][5]

Below is a summary of the key quantitative data for **Fluorescent Red 610** and its common spectral analogs.



Property	CAL Fluor Red 610	LiFluor™ 610 Red	Texas Red®	Alexa Fluor® 594
Excitation Maximum (nm)	590	610	586 - 596	590
Emission Maximum (nm)	610	625	603 - 615	617
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	108,000	100,000	85,000	73,000
Quantum Yield	Not Reported	Not Reported	0.93	0.66
Recommended Excitation Laser (nm)	Not Specified	594	567 or 594	561 or 594
Molecular Weight (g/mol)	~919.91 (Amidite)	~1,100	~625	~800

Applications in Cellular Imaging and Analysis

Dyes in the **Fluorescent Red 610** class are versatile tools for a range of biological applications, primarily due to their bright red fluorescence which provides excellent contrast and is compatible with multiplexing experiments using green and blue fluorophores. Common applications include:

- Immunofluorescence (IF) and Immunocytochemistry (ICC): Conjugated to secondary antibodies, these dyes are used to detect and localize specific proteins within fixed and permeabilized cells and tissues.
- Flow Cytometry: Labeled antibodies enable the identification and quantification of specific cell populations based on surface or intracellular protein expression.
- Fluorescence Microscopy: Used to visualize cellular structures, such as the actin cytoskeleton through phalloidin conjugates.



 Real-Time PCR (qPCR): CAL Fluor Red 610 is specifically designed for use in qPCR probes for multiplexed gene expression analysis.

Experimental Protocols

Detailed Protocol for Immunocytochemistry (ICC) of HER2 in Breast Cancer Cells

This protocol describes the indirect immunofluorescent staining of the Human Epidermal Growth Factor Receptor 2 (HER2) in cultured breast cancer cells, such as SKBR-3, using a primary antibody and a secondary antibody conjugated to a **Fluorescent Red 610** dye analogue (e.g., Alexa Fluor 594).

Materials:

- Breast cancer cells (e.g., SKBR-3) cultured on sterile glass coverslips.
- Phosphate-Buffered Saline (PBS).
- Fixation Solution: 4% paraformaldehyde in PBS.
- Permeabilization Buffer: 0.1% Triton X-100 in PBS.
- Blocking Buffer: 10% normal goat serum and 1% Bovine Serum Albumin (BSA) in PBS.
- Primary Antibody: Rabbit anti-HER2 monoclonal antibody.
- Secondary Antibody: Goat anti-rabbit IgG conjugated to Alexa Fluor 594 (or equivalent).
- Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
- Anti-fade Mounting Medium.

Procedure:

 Cell Culture and Preparation: Culture cells on coverslips in a multi-well plate until they reach the desired confluency.



- Washing: Gently wash the cells twice with PBS at room temperature.
- Fixation: Fix the cells by incubating with 4% paraformaldehyde for 20 minutes at room temperature.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 15 minutes to permeabilize the cell membranes.
- Washing: Wash the cells three times with PBS.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary anti-HER2 antibody in the blocking buffer.
 Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBS for 10 minutes each.
- Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 10 minutes each, protected from light.
- Counterstaining: Incubate the cells with DAPI solution for 10 minutes at room temperature, protected from light, to stain the nuclei.
- Final Wash: Perform a final wash with PBS.
- Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium, with the cells facing down.
- Visualization: Image the slides using a fluorescence microscope with the appropriate filter sets for the red fluorophore and DAPI.

Protocol for Staining F-Actin with a Phalloidin Conjugate



This protocol outlines the procedure for staining filamentous actin (F-actin) in cultured cells using a phalloidin conjugate of a **Fluorescent Red 610** dye analogue.

Materials:

- Cultured cells on coverslips.
- PBS.
- Fixation Solution: 3.7% 4% methanol-free formaldehyde in PBS.
- Permeabilization Buffer: 0.5% Triton X-100 in PBS.
- Fluorescent Phalloidin Staining Solution: Phalloidin conjugate (e.g., Alexa Fluor 594 Phalloidin) diluted in PBS with 1% BSA.
- Mounting Medium.

Procedure:

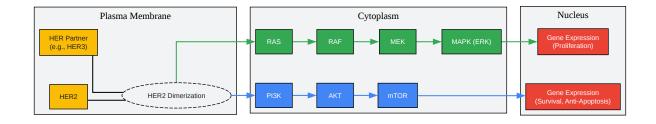
- Washing: Wash cells twice with pre-warmed PBS.
- Fixation: Fix the cells with 3.7% formaldehyde solution for 10 minutes at room temperature. It is crucial to use methanol-free formaldehyde as methanol can disrupt the actin cytoskeleton.
- Washing: Wash the fixed cells two to three times with PBS.
- Permeabilization: Incubate the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Phalloidin Staining: Incubate the cells with the fluorescent phalloidin staining solution for 20-90 minutes at room temperature, protected from light.
- Washing: Rinse the cells two to three times with PBS.
- Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.



• Imaging: Visualize the stained F-actin using a fluorescence microscope.

Visualization of Signaling Pathways and Experimental Workflows HER2 Signaling Pathway in Breast Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. In a significant portion of breast cancers, the HER2 gene is amplified, leading to overexpression of the HER2 protein and constitutive activation of downstream signaling pathways, promoting aggressive tumor growth. The primary signaling cascades activated by HER2 include the PI3K/AKT/mTOR pathway, which promotes cell survival, and the RAS/MEK/MAPK pathway, which drives cell proliferation. Immunofluorescence using dyes like Alexa Fluor 594 (a spectral analogue of Fluorescent Red 610) is a key technique to visualize the overexpression and localization of HER2 protein on the surface of cancer cells.



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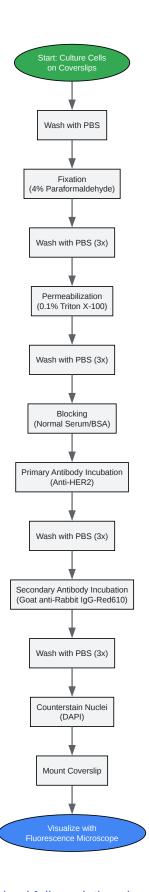
Caption: HER2 signaling cascade in breast cancer.

Experimental Workflow: Immunofluorescence Detection of HER2

The following diagram illustrates a typical experimental workflow for the detection of HER2 protein in cultured breast cancer cells using indirect immunofluorescence with a red fluorescent



dye.



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Caption: Workflow for HER2 immunocytochemistry.

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